

CRT0063465: A Novel Modulator of Cellular Stress Response Pathways

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Compound of Interest		
Compound Name:	CRT0063465	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CRT0063465, a novel pyrazolopyrimidine compound, has been identified as a modulator of key cellular stress response pathways. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with Phosphoglycerate Kinase 1 (PGK1) and the oxidative stress sensor DJ-1. Summarized quantitative data, detailed experimental protocols, and visualized signaling pathways offer researchers and drug development professionals a thorough understanding of **CRT0063465**'s therapeutic potential in contexts of cellular stress, such as cancer and neurodegenerative diseases.

Introduction

Cellular stress responses are intricate signaling networks that protect cells from various insults, including oxidative stress, DNA damage, and metabolic dysregulation. The ability to modulate these pathways holds significant therapeutic promise. **CRT0063465**, with the chemical name 3-[2-(4-bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid, has emerged as a promising research compound that interfaces with these critical cellular processes. This guide delves into the core mechanisms of **CRT0063465**, its impact on cellular stress, and the experimental basis for these findings.



Mechanism of Action: Targeting PGK1 and the Stress Sensor DJ-1

CRT0063465 has been shown to bind to two key proteins involved in cellular metabolism and stress response: Phosphoglycerate Kinase 1 (PGK1) and the multifunctional protein DJ-1 (also known as PARK7).

2.1. Interaction with PGK1

PGK1 is a crucial glycolytic enzyme responsible for the synthesis of ATP.[1][2] Beyond its role in metabolism, PGK1 is implicated in cancer progression, angiogenesis, and DNA repair.[1][3] **CRT0063465** binds to the nucleotide-binding site of PGK1. This interaction was confirmed through structural analysis of PGK1 in complex with the compound.

2.2. Modulation of the Oxidative Stress Sensor DJ-1

DJ-1 is a well-established sensor of oxidative stress with a neuroprotective role.[4][5] It functions by scavenging reactive oxygen species (ROS) and regulating the expression of antioxidant genes.[4][6] The interaction of **CRT0063465** with DJ-1 suggests a direct role in modulating the cellular response to oxidative insults. The different oxidation states of DJ-1 can act as a redox sensor, determining whether a cell undergoes autophagy or apoptosis in response to oxidative stress.[7]

Modulation of Cellular Stress Response Pathways

The dual targeting of PGK1 and DJ-1 by **CRT0063465** results in a multifaceted modulation of cellular stress responses. Research has demonstrated that **CRT0063465** confers cellular protection against cytotoxicity induced by agents like bleomycin and desferrioxamine.

3.1. Protection against Bleomycin-Induced Cytotoxicity

Bleomycin is a chemotherapeutic agent that induces DNA strand breaks and oxidative stress, leading to cell cycle arrest and apoptosis.[8][9][10] The protective effect of **CRT0063465** in this context suggests an enhancement of DNA damage repair pathways or a bolstering of the cell's antioxidant capacity.

3.2. Mitigation of Desferrioxamine-Induced Cellular Stress



Desferrioxamine is an iron chelator that can induce a state mimicking hypoxia and also lead to oxidative stress.[11][12][13] By protecting cells from desferrioxamine-induced toxicity, **CRT0063465** likely influences hypoxia-inducible factor (HIF-1) signaling pathways and mitigates oxidative damage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on **CRT0063465**.

Parameter	Value	Method	Reference
Binding Affinity (Kd) of CRT0063465 to PGK1	24 μΜ	Surface Plasmon Resonance (SPR)	Bilsland et al., 2019
Cellular Protection against Bleomycin- induced Cytotoxicity	Protective effect observed at 100 nM	Cell Viability Assay	Bilsland et al., 2019
Modulation of Telomere Shortening	Blocks hypoglycemic telomere shortening at 10 nM	Telomere Length Analysis	Bilsland et al., 2019

Experimental Protocols

- 5.1. Surface Plasmon Resonance (SPR) for Binding Affinity
- Objective: To determine the binding affinity of **CRT0063465** to purified PGK1 protein.
- Methodology:
 - Immobilize purified recombinant human PGK1 on a sensor chip.
 - Prepare a dilution series of CRT0063465 in a suitable buffer.
 - Inject the different concentrations of CRT0063465 over the sensor chip and a reference flow cell.
 - Measure the change in the SPR signal in response units (RU).



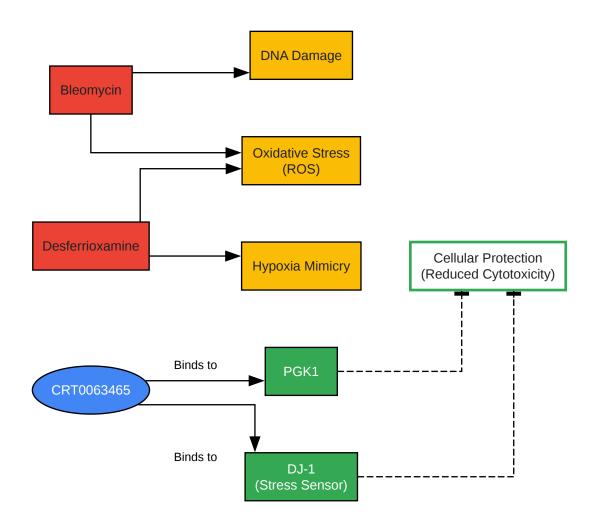
- Regenerate the sensor surface between injections.
- Analyze the binding kinetics to calculate the association (ka) and dissociation (kd) rate constants, and subsequently the dissociation constant (Kd).

5.2. Cell Viability Assay for Cytotoxicity Protection

- Objective: To assess the protective effect of CRT0063465 against a cytotoxic agent (e.g., bleomycin).
- · Methodology:
 - Seed cells (e.g., A2780) in 96-well plates and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of CRT0063465 for a specified duration.
 - Introduce the cytotoxic agent (e.g., 10 μM bleomycin) to the wells, including control wells without CRT0063465.
 - Incubate for a period relevant to the cytotoxic agent's mechanism of action (e.g., 48-72 hours).
 - Measure cell viability using a suitable assay, such as the MTS or MTT assay, by measuring absorbance at the appropriate wavelength.
 - Calculate cell viability as a percentage relative to untreated control cells.

Signaling Pathway and Workflow Diagrams

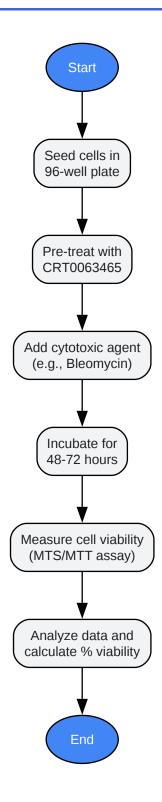




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Caption: Mechanism of CRT0063465 in modulating cellular stress responses.





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Caption: Experimental workflow for assessing cytoprotective effects.

Conclusion



CRT0063465 represents a significant tool for investigating the complex interplay between cellular metabolism, stress responses, and disease. Its dual-targeting of PGK1 and the oxidative stress sensor DJ-1 provides a unique mechanism for modulating cellular resilience to a variety of stressors. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of **CRT0063465** and similar compounds in oncology and neuroprotection. Further studies are warranted to fully elucidate the downstream signaling cascades affected by this compound and to explore its efficacy in in vivo models.

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